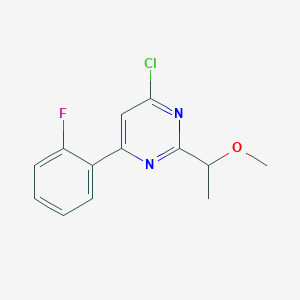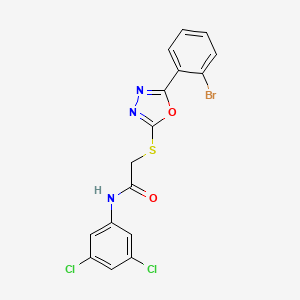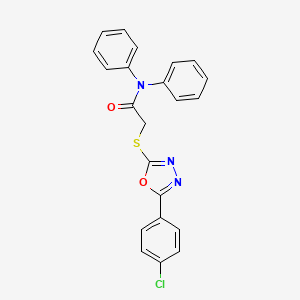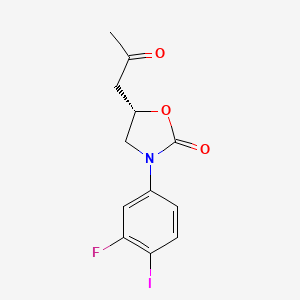
4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and fluorophenyl groups can be achieved through nucleophilic substitution reactions.
Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could potentially target the chloro or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, pyrimidine derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against certain diseases or as a building block for drug development.
Industry
In the industrial sector, such compounds could be used in the production of agrochemicals, dyes, or other specialty chemicals.
作用机制
The mechanism of action for 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
相似化合物的比较
Similar Compounds
4-Chloro-6-(2-fluorophenyl)pyrimidine: Lacks the methoxyethyl group.
6-(2-Fluorophenyl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the fluorophenyl group.
Uniqueness
The presence of the chloro, fluorophenyl, and methoxyethyl groups in 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H12ClFN2O |
|---|---|
分子量 |
266.70 g/mol |
IUPAC 名称 |
4-chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(18-2)13-16-11(7-12(14)17-13)9-5-3-4-6-10(9)15/h3-8H,1-2H3 |
InChI 键 |
PQDBWOKHHDGZRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)



![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)


![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)



![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)
